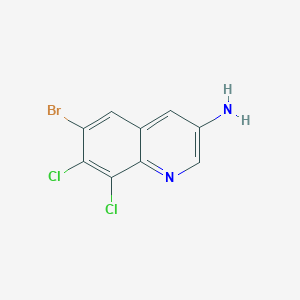

6-Bromo-7,8-dichloroquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrCl2N2 |

|---|---|

Molecular Weight |

291.96 g/mol |

IUPAC Name |

6-bromo-7,8-dichloroquinolin-3-amine |

InChI |

InChI=1S/C9H5BrCl2N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2 |

InChI Key |

DLBWPUPQOBXCRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1N)Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7,8 Dichloroquinolin 3 Amine and Its Analogs

Established Synthetic Routes to Quinoline (B57606) Derivatives

The formation of the quinoline ring, a bicyclic heteroaromatic system, has been a subject of extensive research for over a century. This has led to the development of several classical and contemporary methods, each with its own advantages and limitations.

Classical Cyclization Reactions (e.g., Skraup, Doebner-von Miller, Conrad-Limpach)

Three of the most historically significant and enduring methods for quinoline synthesis are the Skraup, Doebner-von Miller, and Conrad-Limpach reactions. These reactions, typically proceeding under harsh conditions, have been instrumental in accessing a wide array of quinoline derivatives.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry. rsc.orgrsc.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. rsc.org The reaction is notoriously vigorous, often requiring a moderator such as ferrous sulfate (B86663) to control its exothermic nature. rsc.org

The mechanism of the Skraup reaction is believed to proceed through several key steps:

Dehydration of glycerol by concentrated sulfuric acid to form the α,β-unsaturated aldehyde, acrolein. rsc.orgmdpi.com

A Michael-type conjugate addition of the aniline to acrolein. isca.me

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration to form a 1,2-dihydroquinoline.

Oxidation of the dihydroquinoline by the oxidizing agent to yield the aromatic quinoline ring system. mdpi.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. researchgate.net This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed reaction of two equivalents of an aldehyde or a ketone. researchgate.net For instance, the reaction of an aniline with crotonaldehyde (B89634) (formed from the self-condensation of acetaldehyde) in the presence of an acid catalyst yields 2-methylquinoline (B7769805) (quinaldine). The mechanism is thought to involve the initial formation of the α,β-unsaturated carbonyl compound, followed by a conjugate addition of the aniline, cyclization, dehydration, and oxidation, similar to the Skraup synthesis. researchgate.net

The Conrad-Limpach synthesis , discovered in 1887, provides a route to 4-hydroxyquinoline (B1666331) (4-quinolinol) derivatives. rsc.orgrsc.org This method involves the condensation of an aniline with a β-ketoester. rsc.org The reaction conditions can be tuned to favor different isomers. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon heating to high temperatures (around 250 °C) cyclizes to the 4-hydroxyquinoline. rsc.org The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base, which then undergoes an electrocyclic ring closure at elevated temperatures. rsc.org Subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product. rsc.org

| Reaction Name | Key Reactants | Product Type | Typical Conditions |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Concentrated H₂SO₄, Heat |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinolines | Acid Catalyst (Lewis or Brønsted) |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines | High Temperatures (~250 °C) |

Contemporary Approaches for Quinoline Ring Formation

While the classical methods are still in use, modern organic synthesis has driven the development of more efficient, milder, and versatile strategies for constructing the quinoline scaffold. These contemporary approaches often utilize transition-metal catalysis, photocatalysis, and novel cascade reactions to achieve a broader substrate scope and functional group tolerance. researchgate.netcommonorganicchemistry.com

Recent advancements include:

Transition-Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the synthesis of quinolines. researchgate.net These methods often involve C-H bond activation, allowing for the construction of the quinoline ring from readily available starting materials under milder conditions than the classical syntheses. researchgate.netsemanticscholar.org

Metal-Free Protocols: In a push towards more sustainable chemistry, a number of metal-free synthetic routes have been developed. These can involve iodine-induced cycloadditions, radical-promoted cyclizations, and reactions catalyzed by superacids like trifluoromethanesulfonic acid. researchgate.netnih.gov

Multi-component Reactions: These reactions allow for the synthesis of complex quinoline derivatives in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in classical reactions like the Friedländer synthesis, a method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net

These modern techniques provide powerful alternatives for the synthesis of complex quinoline cores, which can then be subjected to further functionalization, such as halogenation.

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the quinoline ring is crucial for tuning the electronic and steric properties of the molecule, and for providing handles for further synthetic transformations. Achieving high regioselectivity in the halogenation of a multi-substituted quinoline like 6-bromo-7,8-dichloroquinolin-3-amine is a significant synthetic challenge.

Bromination Protocols (e.g., N-bromosuccinimide applications)

Bromination of quinolines can be achieved using various reagents, with N-bromosuccinimide (NBS) being a particularly versatile and widely used option. researchgate.net The regioselectivity of the bromination is highly dependent on the reaction conditions and the existing substitution pattern on the quinoline ring.

NBS can act as a source of electrophilic bromine, particularly in the presence of an acid catalyst, or as a source of bromine radicals under photochemical or radical initiator conditions. nih.gov For the electrophilic bromination of the electron-rich carbocyclic ring of the quinoline system, the reaction is typically carried out in a polar solvent. The directing effects of existing substituents play a crucial role in determining the position of the incoming bromine atom.

Recent studies have demonstrated the utility of NBS in cascade reactions. For instance, N-(3-phenylprop-2-ynyl)anilines can undergo an NBS-mediated cascade electrophilic bromination and cyclization to yield 3,6,8-tribromoquinolines. rsc.org This reaction proceeds under mild, metal-free conditions and highlights the ability of NBS to participate in both the halogenation of the aniline ring and the subsequent cyclization. rsc.org

Another approach involves the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction. researchgate.netmdpi.com This method allows for the synthesis of multi-brominated quinolines and the mechanism is suggested to involve both electrophilic bromination and a radical dehydrogenation pathway. researchgate.net

| Brominating Agent | Substrate Type | Positions Brominated | Reference |

| N-Bromosuccinimide (NBS) | N-(3-phenylprop-2-ynyl)anilines | 3, 6, 8 | rsc.org |

| N-Bromosuccinimide (NBS) | Tetrahydroquinolines | Multiple positions | researchgate.netmdpi.com |

| N-Bromosuccinimide (NBS) | 8-Amidoquinolines | 5 |

Chlorination Techniques

Regioselective chlorination of the quinoline nucleus can be more challenging than bromination due to the higher reactivity of chlorine. N-chlorosuccinimide (NCS) is a common reagent for this transformation. commonorganicchemistry.com The chlorination of activated aromatic systems like phenols and anilines with NCS proceeds readily, while less reactive systems may require acid catalysis. commonorganicchemistry.com

For quinolines, directing group strategies are often employed to achieve high regioselectivity. The 8-amino group, often in the form of an amide, can act as a directing group to guide halogenation to the C5 and/or C7 positions. rsc.org Metal-free protocols using reagents like trichloroisocyanuric acid (TCCA) have been developed for the regioselective C5-chlorination of 8-substituted quinolines. rsc.org In one study, N-(quinolin-8-yl)acetamide was treated with NCS, yielding the C5-chlorinated product, albeit in low yield without optimization. rsc.org

Another strategy involves the activation of the quinoline ring as its N-oxide. This enhances the reactivity of the pyridine (B92270) ring towards nucleophilic attack and can be used to direct chlorination to the C2 position. A novel method for the regioselective C2-chlorination of quinoline N-oxides utilizes triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents. researchgate.net

| Chlorinating Agent | Substrate Type | Position Chlorinated | Key Feature |

| N-Chlorosuccinimide (NCS) | 8-Substituted Quinolines | C5 | Metal-free, directing group effect |

| Trichloroisocyanuric Acid (TCCA) | 8-Substituted Quinolines | C5 | Metal-free, high regioselectivity |

| PPh₃/Cl₃CCN | Quinoline N-Oxides | C2 | Activation via N-oxide formation |

Multi-halogenation Considerations

The synthesis of a molecule such as this compound necessitates a carefully planned multi-halogenation strategy. The order of introduction of the different halogens and the choice of halogenating agents are critical to achieving the desired substitution pattern.

Stepwise halogenation is a common approach. This involves the sequential introduction of halogen atoms, taking into account the directing effects of the substituents at each stage. For example, the introduction of a bromine atom at the 6-position could be followed by the chlorination of the 7 and 8 positions. The electronic properties of the existing halogen will influence the regioselectivity of the subsequent halogenation steps.

Directing groups can be invaluable in controlling the regioselectivity of multi-halogenation. An 8-amido group, for instance, can first direct halogenation to the 5- and 7-positions. Subsequent modification or removal of the directing group could then allow for halogenation at other positions.

In some cases, multi-halogenation can be achieved in a single step under specific conditions. For example, the reaction of N-(quinolin-8-yl)methanesulfonamide with TCCA or tribromoisocyanuric acid (TBCA) can lead to a mixture of C5-monohalogenated and C5,C7-dihalogenated products. rsc.org The synthesis of 3,6,8-tribromoquinolines from N-(3-phenylprop-2-ynyl)anilines using an excess of NBS is another example of a one-pot multi-bromination. rsc.org

The challenges in multi-halogenation lie in controlling the level of halogenation and the regioselectivity, as over-halogenation or the formation of undesired isomers are common side reactions. Therefore, a thorough understanding of the electronic and steric effects of the substituents on the quinoline ring is essential for designing a successful synthetic route to polyhalogenated quinolines.

Introduction of the Amino Functionality at the C3 Position

The introduction of an amino group at the C3 position of the quinoline ring is a critical transformation. Direct C-H amination at this position is challenging; therefore, the most common strategies involve the amination of a pre-functionalized quinoline, typically a 3-haloquinoline.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-nitrogen bonds in modern organic synthesis. wikipedia.orglibretexts.org The Buchwald-Hartwig amination, in particular, has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.org This reaction is exceptionally well-suited for the amination of heteroaryl halides, including 3-haloquinolines.

The general mechanism involves a catalytic cycle with a palladium(0) species. The cycle includes the oxidative addition of the 3-haloquinoline to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 3-aminoquinoline (B160951) product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. researchgate.net Bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered monodentate ligands such as DavePhos have proven effective in promoting the amination of challenging substrates, including various dichloroquinolines. wikipedia.orgnih.gov A strong, non-nucleophilic base, commonly sodium or potassium tert-butoxide, is required to facilitate the deprotonation of the amine in the catalytic cycle. acsgcipr.org The reaction can also be adapted to use ammonia (B1221849) equivalents, allowing for the synthesis of primary arylamines. organic-chemistry.org

| Catalyst/Ligand System | Substrate Type | Base | Key Features |

| Pd(OAc)₂ / BINAP | Dichloroquinolines | NaOtBu | Effective for amination of various isomeric dichloroquinolines. nih.gov |

| Pd₂ (dba)₃ / DavePhos | Sterically Hindered Amines | NaOtBu | Useful for coupling bulky amines and for diamination reactions. nih.gov |

| PdCl₂(P(o-Tolyl)₃)₂ | Aryl Bromides | - | Early catalyst system used with aminostannanes. libretexts.org |

| Pd(0) / X-Phos | Aryl Halides | CsF | A modern, highly active system with broad substrate scope. |

While palladium catalysis is prevalent, alternative methods for C3-amination exist. Copper-catalyzed amination, a modern variation of the Ullmann condensation, presents a more economical alternative. researchgate.net These reactions can effectively couple aryl halides with various nitrogen nucleophiles. For instance, primary aminoquinolines can be synthesized from iodoquinolines using copper(I) iodide with formamide (B127407) serving as both the solvent and an in-situ source of ammonia. researchgate.net

More advanced, metal-free approaches have also been developed. Photochemical reactions, for example, can enable the regioselective C(sp³)–H amination of amides using N-haloimides under mild, visible-light conditions. nih.gov For quinoline systems specifically, a gold-catalyzed redox-neutral C3-H functionalization of quinoline N-oxides has been shown to achieve C-N coupling with primary and secondary anilines directly at the C3 position, obviating the need for a pre-installed halogen. researchgate.net

Synthesis of Precursors and Intermediates Relevant to this compound

The construction of the core 6-bromo-7,8-dichloroquinoline structure is a prerequisite for the final amination step. This involves the synthesis of a suitably substituted aniline building block and its subsequent cyclization to form the quinoline ring.

The synthesis of the target molecule would necessitate a highly substituted aniline precursor, such as 2,3-dichloro-4-bromoaniline. The regioselective synthesis of such multi-halogenated anilines can be challenging. General methodologies for the selective halogenation of anilines often involve directing group strategies or manipulation of the aniline's electronic properties. One effective method involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. acs.org This approach allows for the selective ortho-chlorination or para-bromination of N,N-dialkylanilines, providing a toolkit to access specific halogenation patterns that are otherwise difficult to obtain. acs.org

Once the halogenated aniline is obtained, it must be cyclized to form the quinoline ring. Numerous named reactions exist for this purpose, including the Skraup, Doebner-Von Miller, and Friedländer syntheses, which typically involve the reaction of an aniline with a three-carbon carbonyl-containing unit under acidic conditions. nih.govfly-chem.com

A more modern and highly versatile strategy for constructing functionalized quinolines is through the electrophilic cyclization of N-(2-alkynyl)anilines or related alkynyl imines. nih.govnih.gov This method is particularly advantageous as it can simultaneously form the quinoline ring and install a functional handle, such as a halogen, at the C3 position. The reaction proceeds by treating the alkynyl precursor with an electrophilic halogen source (e.g., ICl, I₂, Br₂), which induces a 6-endo-dig cyclization to form the 3-haloquinoline product. nih.govorganic-chemistry.org This directly yields the ideal substrate for subsequent C3-amination reactions. acs.orgresearchgate.net For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been successfully achieved starting from 4-bromoaniline, which is first reacted with precursors like Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization. researchgate.netatlantis-press.com

| Cyclization Method | Precursors | Key Reagents | Product Feature |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene ketone/aldehyde | Acid or Base | Forms 2,3-substituted quinolines. nih.gov |

| Skraup Synthesis | Aniline + Glycerol | H₂SO₄, Oxidant | Produces the basic quinoline ring. nih.govfly-chem.com |

| Electrophilic Cyclization | N-(2-alkynyl)aniline | ICl, I₂, Br₂ | Forms 3-haloquinolines directly. nih.govnih.gov |

| Combes Synthesis | Aniline + β-diketone | Acid | Forms substituted quinolines. fly-chem.com |

Advanced Coupling and Functionalization Techniques for Quinoline Systems

The quinoline scaffold is a privileged structure in medicinal chemistry, and advanced methods for its functionalization are of high importance. nih.govnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective modification of the quinoline ring, minimizing the need for pre-functionalized starting materials. mdpi.comrsc.orgrsc.org

These methods enable the introduction of a wide variety of functional groups at nearly all positions of the quinoline core. mdpi.com For example, palladium-catalyzed C(sp³)-H biarylation of 8-methylquinolines has been developed using the quinoline nitrogen as an intrinsic directing group. nih.gov Similarly, aminoquinoline-directed, palladium-catalyzed arylation of sp³ C-H bonds has been reported, showcasing the utility of directing groups to achieve specific functionalizations. rsc.org These advanced techniques provide powerful tools for the late-stage diversification of complex quinoline-containing molecules, accelerating the discovery of new chemical entities.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of diverse substituents onto the quinoline core. nobelprize.orgwikipedia.org The Suzuki-Miyaura and Heck reactions are particularly prominent in this context, allowing for the arylation, vinylation, and alkylation of halo-substituted quinolines. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. nobelprize.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. researchgate.netnih.gov

For quinoline analogs, the halogen atoms on the ring serve as handles for functionalization. The reactivity of these halogens in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org In polyhalogenated systems like this compound, selective coupling can be achieved by carefully controlling reaction conditions, such as the choice of catalyst, ligand, and base. rsc.org For instance, in a related 2,4-dichloro-8-bromo-7-methoxyquinoline, the more reactive C-Br bond can be selectively coupled while leaving the C-Cl bonds intact, allowing for subsequent modifications. rsc.org

A typical Suzuki-Miyaura reaction involves a palladium precursor like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃, Na₂CO₃, or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water. mdpi.comresearchgate.net

Interactive Data Table: Example Conditions for Suzuki-Miyaura Coupling of Dichloro-heteroaromatics

The following table outlines representative conditions for Suzuki-Miyaura reactions on dichloro-heteroaromatic substrates, which are analogous to the target compound.

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-90 | 18-22 | Good | mdpi.com |

| Pd(PPh₃)₄ (5) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 12 | 90-97 | researchgate.net |

| PdCl₂(dppf) | K₂CO₃ | MeOH | Reflux | N/A | N/A | rsc.org |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This methodology is instrumental for introducing alkenyl groups onto the quinoline scaffold. rsc.org The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand. organic-chemistry.orgnih.gov

The synthesis of quinolines themselves can be achieved via intramolecular Heck reactions. chim.it For functionalizing existing quinoline systems, an intermolecular approach is used where a bromo- or iodo-quinoline is reacted with a desired alkene. The reaction demonstrates high stereoselectivity, typically affording the trans isomer. organic-chemistry.orgresearchgate.net A modified Larock method provides a one-pot synthesis of substituted quinolines through a Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation. organic-chemistry.org

Challenges in Heck reactions can include regioselectivity issues when using unsymmetrical alkenes. However, advancements in catalyst systems and reaction conditions have expanded the scope and reliability of this transformation in heterocyclic chemistry. mdpi.com

Click Chemistry for Triazole Conjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. tcichemicals.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is a cornerstone of bioconjugation and materials science due to its specificity and biocompatibility. nih.gov

For quinoline-based structures, click chemistry provides an efficient method for linking the quinoline core to other molecules or scaffolds through a triazole linker. The general strategy involves two steps:

Functionalization : A quinoline analog is functionalized with either a terminal alkyne or an azide (B81097) group. For example, an amino group on the quinoline, such as the one in this compound, can be converted to an azide.

Cycloaddition : The resulting quinoline-azide (or quinoline-alkyne) is then reacted with a complementary alkyne (or azide) partner in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.

This methodology allows for the modular assembly of complex quinoline-triazole hybrids. dntb.gov.uatjnpr.org The resulting triazole ring is not merely a linker; it is a stable, aromatic unit that can influence the biological activity and physicochemical properties of the parent molecule. nih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, making it a versatile tool for creating diverse libraries of quinoline conjugates. tcichemicals.com

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. acs.org By using microwave irradiation instead of conventional heating, MAOS can significantly reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. benthamdirect.comnih.gov

In quinoline chemistry, microwave irradiation has been successfully applied to various synthetic transformations, including multicomponent reactions and classical named reactions like the Friedländer and Niementowski syntheses. nih.govnih.gov The key advantages stem from the efficient and rapid heating of the reaction mixture, which can lead to higher reaction rates and selectivities. acs.org

Studies comparing conventional heating with microwave-assisted methods for the synthesis of quinoline derivatives consistently demonstrate the superiority of the latter. For example, reactions that require several hours at reflux under conventional conditions can often be completed in a matter of minutes in a microwave reactor, with yields that are comparable or significantly higher. nih.gov This rapid, efficient approach is particularly valuable for the construction of compound libraries and for accelerating the drug discovery process. acs.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

The table below summarizes findings from various studies, illustrating the reduction in reaction time and improvement in yield when using microwave irradiation for the synthesis of quinoline and related heterocyclic compounds.

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Ref |

| Quinoline Synthesis | 4-6 hours | 62-65% | 15-20 minutes | 92-97% | nih.gov |

| Dihydropyridopyrimidine Synthesis | N/A | N/A | 8-20 minutes | 68-86% | acs.org |

| Quinazolinone Synthesis | 2-10 hours | 60-85% | 4-20 minutes | 87-95% | nih.gov |

| Chloroquinoline Carbaldehyde Synthesis | 5-6 hours | 60% | 1 hour | 94% | jmpas.com |

Structure Activity Relationship Sar Studies of Halogenated Aminoquinoline Derivatives

Impact of Halogen Substituents on Biological Activity

The introduction of halogen atoms into the quinoline (B57606) ring is a powerful strategy for modulating a compound's physicochemical properties and its interaction with biological targets. Halogens influence lipophilicity, metabolic stability, and the electronic character of the scaffold, and can participate in specific interactions such as halogen bonding. researchgate.netmdpi.com

The position of halogen substituents on the quinoline ring is a critical determinant of biological activity. Research on various quinoline derivatives has established clear SAR principles related to halogen placement.

The C-7 position is particularly significant. For 4-aminoquinoline (B48711) antimalarials like Chloroquine, an electron-withdrawing group, specifically a chlorine atom at the C-7 position, is considered essential for optimal activity. who.int Replacing this C-7 chloro group with an electron-donating group results in a complete loss of potency. who.int Similarly, in the context of matrix metalloproteinase (MMP) inhibitors, substituents at the C-7 position of the quinoline moiety conferred greater potency compared to those at the C-5 position. researchgate.net

The C-8 position is also sensitive to substitution. For example, the introduction of a methyl group at C-8 in 4-aminoquinolines leads to a loss of antimalarial activity, indicating that this position may be sterically constrained within the target's binding site. who.int In the specific case of 6-Bromo-7,8-dichloroquinolin-3-amine, the presence of a chlorine atom at C-8, adjacent to the C-7 chlorine, likely imposes significant steric and electronic effects, further modifying the molecule's interaction with its biological targets.

| Position on Quinoline Ring | Substituent Type | Observed Impact on Biological Activity | Example Class |

|---|---|---|---|

| C-7 | Electron-withdrawing (e.g., Cl) | Essential for high antimalarial potency. who.int | 4-Aminoquinolines |

| C-7 | General Substituents | Preferred position for substitution over C-5 for MMP inhibition. researchgate.net | 8-Hydroxyquinolines |

| C-8 | Methyl Group | Leads to loss of antimalarial activity. who.int | 4-Aminoquinolines |

| C-6 | Fluorine | Improves bacterial cell penetration. nih.gov | Fluoroquinolones |

| C-5 & C-7 | Di-halogen (Cl, Br) | Confers potent antibacterial and anticancer activity. researchgate.netnih.gov | 8-Hydroxyquinolines |

Chlorine is a highly effective electron-withdrawing group and a better halogen bond acceptor than fluorine. mdpi.com Its presence on an aromatic ring, such as at the C-7 and C-8 positions, creates significant local electronic and steric effects that can dictate favorable interactions with amino acid residues in a target protein. mdpi.com

Bromine possesses moderate electronegativity and higher polarizability compared to chlorine. This property makes it a more effective halogen bond donor, an interaction that can contribute favorably to the stability of ligand-target complexes. who.int The lipophilic nature of bromine can also facilitate better membrane permeability and cellular uptake, potentially enhancing cytotoxic effects. who.int In some antimalarial 4-aminoquinolines, both chlorine and bromine at the C-7 position have been shown to be effective, whereas fluorine is not, highlighting the importance of specific halogen properties beyond simple electronegativity.

| Property | Chlorine (Cl) | Bromine (Br) | Influence on SAR |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.75 | 1.85 | Affects steric fit within a binding pocket. |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Influences the electronic nature of the quinoline ring. |

| Polarizability (ų) | 2.18 | 3.05 | Affects the strength of non-covalent interactions like halogen bonding. who.int |

| Halogen Bonding Potential | Acceptor | Donor/Acceptor | Can form stabilizing interactions with protein backbones (e.g., carbonyls). researchgate.netwho.int |

Role of the Amino Group in Modulating Biological Response

The amino group is a fundamental pharmacophoric feature in many bioactive quinolines. Its basicity, hydrogen bonding capacity, and potential for substitution are key to modulating the biological response.

The presence of a basic amino group is a well-established requirement for the antimalarial activity of 4-aminoquinolines. This functionality allows the molecule to accumulate in the acidic food vacuole of the Plasmodium parasite, a critical step in its mechanism of action. While this compound is a 3-aminoquinoline (B160951), the basicity conferred by its amino group remains a crucial property that can influence its cellular uptake, distribution, and target engagement. The amino group can become protonated at physiological pH, affecting solubility and the ability to cross biological membranes. Furthermore, the nitrogen atom and its associated hydrogens can act as potent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological macromolecules such as enzymes or receptors.

The degree of substitution on the amino group—whether it is primary, secondary, or tertiary—has a profound impact on the pharmacological profile of quinoline derivatives. The target compound, this compound, possesses a primary amino group (—NH₂) directly attached to the quinoline core.

Primary Amines: A primary amine offers two hydrogen bond donors and can participate in multiple, directed interactions within a binding site. Its presence directly on the aromatic ring influences the electronic distribution of the entire scaffold.

Secondary and Tertiary Amines: In many well-known quinoline drugs, the amino functionality is part of a side chain and is often secondary or tertiary. For instance, the antimalarial drug Chloroquine has a diethylamino group (tertiary amine) at the terminus of an alkyl side chain attached at the C-4 position. SAR studies on anticancer quinolines have shown that an amino side chain at position C-4 facilitates antiproliferative activity, with the length of the alkyl chain and the nature of the terminal amine being critical. Specifically, a side chain with two methylene (B1212753) units and a terminal dimethylamino group was found to be highly favorable for potency. Tertiary amines generally have higher pKa values than primary amines and serve as a single hydrogen bond acceptor, altering the interaction profile and physicochemical properties of the molecule.

The choice between a primary amine on the core versus a secondary or tertiary amine on a side chain represents a key strategic decision in drug design, affecting everything from basicity and solubility to the geometry of target binding.

| Amine Type | Example Structure | Key SAR Characteristics |

|---|---|---|

| Primary (on ring) | -NH₂ | Two hydrogen bond donors; directly influences ring electronics; common precursor for further synthesis. |

| Secondary (in side chain) | -NH-R | One hydrogen bond donor; basicity and lipophilicity are modulated by the 'R' group. |

| Tertiary (in side chain) | -NR₂ | Acts as a hydrogen bond acceptor; often confers higher basicity; well-tolerated in many antimalarial 4-aminoquinolines. |

Structural Modifications and Scaffold Diversity

The quinoline nucleus is an exceptionally versatile scaffold, allowing for extensive structural modifications to fine-tune biological activity and target specificity. nih.gov The specific substitution pattern of this compound is just one of countless possibilities. The core structure can be altered in numerous ways, such as modifying the position and identity of the halogen and amino substituents, as discussed, or by introducing other functional groups at the remaining open positions on the ring.

Furthermore, the quinoline scaffold can be hybridized with other pharmacologically active motifs to create novel chemical entities with enhanced or synergistic effects. This strategy has been successfully employed to develop more potent antimalarial and anticancer agents. The C-7 position, in particular, has been identified as a flexible site for introducing bulky molecules to modulate antimicrobial activity, demonstrating the scaffold's tolerance for significant structural diversification. nih.gov The ongoing exploration of the chemical space around the quinoline core continues to yield novel compounds with promising therapeutic potential, reinforcing its status as a truly privileged scaffold in drug discovery.

Analogues of Quinoline and Related Nitrogen Heterocycles

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. The presence of an amino group at the 3-position is a critical feature, and its combination with various halogenation patterns has been a key area of investigation in medicinal chemistry. acs.org

Influence of Halogen Substituents:

The type of halogen and its location on the quinoline ring are pivotal in determining the biological efficacy of the compound. For instance, in many series of quinoline derivatives, chloro substituents have been shown to enhance anticancer and antimicrobial activities. The introduction of a bromine atom, as seen in the 6-position of the target molecule, often modulates the lipophilicity and electronic properties of the compound, which can lead to altered interactions with biological targets.

Studies on various halogenated quinolines have revealed that:

Position 6: Substitution at this position can significantly influence activity. For example, in some series of compounds, 6-chloro analogues have demonstrated potent activity.

Position 7: A halogen at the 7-position is a common feature in many biologically active quinolines.

The combination of bromine at position 6 and chlorine at positions 7 and 8 in this compound suggests a molecule with a complex electronic and steric profile that could lead to unique biological activities. The table below illustrates how substitutions on the quinoline ring can affect biological activity in a hypothetical series of analogues.

| Compound ID | R1 (Position 3) | R2 (Position 6) | R3 (Position 7) | R4 (Position 8) | Biological Activity (IC50, µM) |

| 1 | -NH2 | -H | -Cl | -H | 15.2 |

| 2 | -NH2 | -Br | -H | -H | 10.8 |

| 3 | -NH2 | -Br | -Cl | -H | 5.4 |

| 4 | -NH2 | -Br | -Cl | -Cl | Predicted High Activity |

This table is illustrative and based on general SAR principles for halogenated quinolines.

The Role of the 3-Amino Group:

Hybrid Molecules and Conjugates

A contemporary strategy in drug discovery involves the creation of hybrid molecules, where two or more pharmacophores are linked together to produce a new entity with potentially enhanced or novel biological activities. nih.gov This approach has been widely applied to the quinoline scaffold, leading to the development of numerous potent therapeutic agents.

The 3-amino group of this compound serves as a convenient synthetic handle for the attachment of other biologically active moieties. By forming conjugates with other pharmacophores, it is possible to:

Enhance Target Specificity: Combining the quinoline core with a molecule that has a known affinity for a specific biological target can lead to a hybrid with improved selectivity.

Overcome Drug Resistance: In some cases, hybrid molecules have been shown to be effective against drug-resistant strains of pathogens or cancer cells.

Modulate Physicochemical Properties: The conjugation of another molecule can alter properties such as solubility and bioavailability.

For example, quinoline-chalcone hybrids have been investigated for their anticancer properties, while quinoline-triazole conjugates have shown promise as antimicrobial agents. The table below provides a conceptual overview of how hybrid molecules based on a 3-aminoquinoline core could be designed.

| Hybrid Type | Conjugated Moiety | Potential Therapeutic Application |

| Quinoline-Chalcone | Chalcone | Anticancer |

| Quinoline-Triazole | 1,2,3-Triazole | Antimicrobial |

| Quinoline-Coumarin | Coumarin | Anti-inflammatory |

| Quinoline-Carbohydrate | Sugar aoiety | Targeted Drug Delivery |

This table presents examples of potential hybrid molecules and is for illustrative purposes.

The diverse possibilities for creating hybrid molecules from this compound underscore its potential as a versatile building block in the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These analyses rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For a molecule like this compound, a QSAR approach can offer valuable predictions about its biological potential.

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode different structural features of a molecule. ijprajournal.com For halogenated aminoquinolines, these descriptors can be broadly categorized into electronic, hydrophobic, and global reactivity parameters.

Commonly Used Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors are crucial for understanding how a molecule will interact with its biological target at an electronic level.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a molecule. This is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight, connectivity indices, and shape indices.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the global reactivity of the molecule. Examples include chemical hardness, softness, and electronegativity.

The table below lists some of the key molecular descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Class | Descriptor Name | Information Provided |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Polarity and charge distribution | |

| Hydrophobic | logP | Lipophilicity and membrane permeability |

| Topological | Molecular Weight | Size of the molecule |

| Connectivity Indices | Degree of branching | |

| Global Reactivity | Chemical Hardness | Resistance to change in electron distribution |

| Electronegativity | Ability to attract electrons |

Correlation of Electronic, Hydrophobic, and Global Reactivity Parameters with Biological Activity

Once a set of molecular descriptors has been calculated for a series of compounds, statistical methods such as multiple linear regression (MLR) are used to develop a QSAR model that correlates these descriptors with the observed biological activity. dergipark.org.tr

For halogenated aminoquinolines, QSAR studies have often revealed that a combination of electronic, hydrophobic, and steric parameters is necessary to build a robust predictive model.

Typical Correlations:

Electronic Parameters: The energies of the HOMO and LUMO orbitals are often correlated with the reactivity of the compounds. For example, a lower LUMO energy might indicate a greater propensity to accept electrons, which could be important for certain biological interactions.

Hydrophobic Parameters: The logP value is frequently found to have a parabolic relationship with biological activity, indicating that there is an optimal level of lipophilicity for a given therapeutic target.

A hypothetical QSAR equation for a series of halogenated aminoquinolines might look like this:

log(1/IC50) = 0.5 * logP - 0.1 * (logP)^2 + 0.2 * HOMO - 0.3 * LUMO + 1.5

This equation suggests that biological activity increases with lipophilicity up to a certain point, and is also influenced by the electronic properties of the molecules. Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Pharmacological Targets and Molecular Mechanisms of Action for Halogenated Aminoquinoline Derivatives

Modulation of Key Cellular Pathways

Based on the activities of structurally similar quinoline (B57606) and quinazoline (B50416) derivatives, 6-Bromo-7,8-dichloroquinolin-3-amine is anticipated to influence pivotal cellular signaling pathways, many of which are implicated in proliferative diseases.

Inhibition of Protein Kinases (e.g., Pim, mTORC, Tyrosine Kinases)

The quinoline core is a well-established pharmacophore for protein kinase inhibitors. The substitution pattern, particularly the presence of halogens, can enhance the binding affinity and selectivity for the ATP-binding pocket of various kinases.

Pim Kinases: Certain quinoline-pyridine hybrids have demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. These compounds can act as competitive or non-competitive inhibitors, inducing apoptosis in cancer cell lines. The structural motifs present in this compound suggest a potential for similar engagement with the Pim kinase family.

mTORC: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. While direct inhibition of mTORC by a compound with this specific structure has not been reported, related chloroquinoline derivatives have been shown to impact downstream effectors of mTOR signaling, suggesting a possible, albeit indirect, modulatory role.

Tyrosine Kinases: The 4-anilino-quin(az)oline scaffold is a classic template for tyrosine kinase inhibitors, including FDA-approved drugs. The specific halogenation pattern can influence the kinome profile, dictating the spectrum of inhibited tyrosine kinases. For instance, derivatives of 6-bromo quinazoline have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer. It is plausible that this compound could exhibit inhibitory activity against one or more tyrosine kinases.

| Potential Kinase Target Family | Rationale Based on Analogous Compounds |

| Pim Kinases | Quinoline-pyridine hybrids show inhibitory activity. |

| mTORC Signaling | Chloroquinoline derivatives can modulate mTOR pathway effectors. |

| Tyrosine Kinases | Halogenated quinazoline derivatives are known EGFR inhibitors. |

Interference with Oncogenic Protein Functions (e.g., Mutant KRAS Inhibition)

Directly targeting oncogenic proteins like mutant KRAS has been a significant challenge in cancer therapy. While no direct evidence links this compound to KRAS inhibition, the broader class of quinoline derivatives is continuously explored for novel anticancer mechanisms. The potential for this compound to interfere with oncogenic signaling would likely be downstream of receptor tyrosine kinases or other signaling nodes that are influenced by KRAS activity.

Enzyme Inhibition Profiles

Beyond protein kinases, the chemical architecture of halogenated aminoquinolines suggests the potential for interaction with other classes of enzymes, including hydrolases.

Cholinesterase Inhibition

Some tacrine (B349632) analogues, which are based on a fused quinoline system, are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research on various 4-aminoquinoline (B48711) derivatives has revealed competitive inhibition of AChE. Although the specific substitution pattern of this compound differs, the core aminoquinoline structure raises the possibility of cholinesterase inhibitory activity.

α-Glucosidase Inhibition

Inhibitors of α-glucosidase are used in the management of type 2 diabetes. Studies on 6-halogenated and 6,8-dihalogenated dihydroquinazoline (B8668462) 3-oxides have demonstrated potent dual inhibitory activity against both α-glucosidase and α-amylase. For example, a 6-bromo-2-phenyl substituted derivative and a corresponding 6-bromo-8-iodo-2-phenyl-substituted derivative showed significant inhibition of α-glucosidase. nih.gov This suggests that the bromo-substitution at the 6-position, present in this compound, could contribute to α-glucosidase inhibitory potential.

| Enzyme Target | Analogous Inhibitor | Observed Activity |

| α-Glucosidase | 6-bromo-2-phenyl-1,2-dihydroquinazoline 3-oxide | IC50 = 1.08 ± 0.02 μM nih.gov |

| α-Glucosidase | 6-bromo-8-iodo-2-phenyl-1,2-dihydroquinazoline 3-oxide | IC50 = 1.01 ± 0.05 μM nih.gov |

| α-Amylase | 6-bromo-2-phenyl-1,2-dihydroquinazoline 3-oxide | IC50 = 5.33 ± 0.01 μM nih.gov |

| α-Amylase | 6-bromo-8-iodo-2-phenyl-1,2-dihydroquinazoline 3-oxide | IC50 = 1.18 ± 0.06 μM nih.gov |

Lipase (B570770) Inhibition

The potential for this compound to act as a lipase inhibitor is less clear from the existing literature on structurally similar compounds. While quinoline derivatives have a broad range of biological activities, specific and potent lipase inhibition is not a commonly reported feature for this chemical class. Further investigation would be required to ascertain any such activity.

Mechanisms of Antimicrobial Action

The antimicrobial properties of halogenated quinolines are extensive, covering a wide range of pathogenic microorganisms. The presence and position of halogen substituents on the quinoline ring are critical for the potency and spectrum of their activity.

Halogenated quinoline derivatives exhibit significant antibacterial activity through various mechanisms. A primary mode of action, particularly for the quinolone class, is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA supercoiling, leading to impaired DNA replication and ultimately cell death. For Gram-negative bacteria, the main target is DNA gyrase, while topoisomerase IV is the primary target in many Gram-positive bacteria.

The halogenation of the quinoline scaffold can enhance the molecule's ability to penetrate bacterial cell walls and membranes. Some bromo-substituted compounds have been shown to induce rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, suggesting a mechanism that physically disrupts the cell envelope's integrity. Furthermore, certain quinoline derivatives can enhance the activity of other antibiotics, indicating potential for combination therapies against resistant strains.

The antibacterial efficacy of various halogenated quinoline derivatives is demonstrated by their Minimum Inhibitory Concentration (MIC) values against several bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline Derivatives (e.g., Compound 5p) | Staphylococcus aureus | 4 µg/mL | nih.gov |

| Quinoxaline Derivatives (e.g., Compound 5p) | Bacillus subtilis | 8 µg/mL | nih.gov |

| Quinoxaline Derivatives (e.g., Compound 5p) | Methicillin-resistant S. aureus (MRSA) | 8 µg/mL | nih.gov |

| Quinoxaline Derivatives (e.g., Compound 5p) | Escherichia coli | 4 µg/mL | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic antimicrobial activity | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Pseudomonas aeruginosa | Antibiotic enhancing properties | nih.gov |

Halogenated quinolines have also demonstrated considerable efficacy against a range of pathogenic fungi. The mechanism of antifungal action can be multifaceted. For some derivatives, the activity is linked to their ability to chelate metal ions essential for fungal enzymatic processes.

Research on structurally similar compounds provides insight into potential antifungal activity. For instance, 6-Bromo-3-chloro-8-quinolinol has shown potent fungitoxicity. fordham.edu Compounds with a chlorine atom in the 3-position were generally found to be more fungitoxic than their bromine-containing counterparts. fordham.edu Furthermore, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives displayed potent activity against various Candida species, with some derivatives being more effective than the standard antifungal drug ketoconazole. nih.gov

The specific molecular targets within fungal cells are still under investigation but may include enzymes involved in cell wall synthesis, such as squalene (B77637) epoxidase, or disruption of mitochondrial function.

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Bromo-3-chloro-8-quinolinol | Aspergillus niger | 2 µg/mL | fordham.edu |

| 6-Bromo-3-chloro-8-quinolinol | Mucor cirinelloides | 2 µg/mL | fordham.edu |

| 6-Bromo-3-chloro-8-quinolinol | Four other tested fungi | <1 µg/mL | fordham.edu |

| 6-[N-(3,4-dichlorophenyl)amino]-7-chloro-5,8-quinolinedione | Candida species | 4 µg/mL | nih.gov |

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Good fungicidal activity | nih.gov |

Aminoquinolines are a cornerstone of antimalarial therapy, and their mechanism of action is relatively well-understood. During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic digestive vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

4-aminoquinoline derivatives are believed to exert their antimalarial effect by accumulating in the parasite's digestive vacuole and interfering with this detoxification process. They are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage to membranes and proteins, and ultimately causing parasite death. The presence of a halogen atom, such as chlorine at the 7-position of the quinoline ring, is a well-established structural feature that enhances antimalarial activity.

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents, with quinoline derivatives showing significant promise. Arylated quinoline carboxylic acids have demonstrated activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). nih.gov Similar to their antibacterial action, a key mechanism for some quinolones is the inhibition of Mtb DNA gyrase. nih.gov

Another proposed mechanism involves redox cycling. Certain quinolinequinones have been shown to activate NADH-dependent oxygen consumption in Mtb. nih.gov This perturbation of oxygen management can lead to an uncontrolled respiratory burst, generating reactive oxygen species that are detrimental to the mycobacterial cell. nih.gov Furthermore, some 2-aryl-quinolone compounds have been identified as inhibitors of cytochrome bd, a terminal oxidase in the mycobacterial respiratory chain that is important for survival during chronic infection. acs.org

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial actions, quinoline derivatives can also modulate the host immune response. The anti-inflammatory effects are often attributed to their ability to interfere with key signaling pathways involved in inflammation.

Studies on related compounds have shown that they can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The molecular mechanism for this often involves the inhibition of critical transcription factors like nuclear factor-kappa B (NF-κB) and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Additionally, some compounds have been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, via the activation of the Nrf2 pathway. nih.gov

Anticonvulsant Activities and Associated Mechanisms

Certain quinoline derivatives have been investigated for their potential as anticonvulsant agents. While the precise mechanisms are still being elucidated, research points towards several potential modes of action that influence neuronal excitability.

One likely mechanism is the modulation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some quinazoline derivatives, which share a heterocyclic core with quinolines, have shown a high affinity for the GABA-A receptor, suggesting that they may enhance GABAergic inhibition to suppress seizure activity. nih.gov

Another potential mechanism involves the inhibition of voltage-gated ion channels, such as sodium or calcium channels. nih.gov By blocking these channels, the compounds can limit the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures. The anticonvulsant effects of some 8-substituted quinoline derivatives may also be related to β-blocking properties. jst.go.jpresearchgate.net

Computational Chemistry Approaches in the Study of 6 Bromo 7,8 Dichloroquinolin 3 Amine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 6-Bromo-7,8-dichloroquinolin-3-amine or its analogues, and a biological target, typically a protein.

Molecular docking simulations are widely used to predict the binding affinity and orientation of small molecules within the active site of a protein. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. For instance, in studies of analogous 6-bromo quinazoline (B50416) derivatives, binding energies against the Epidermal Growth Factor Receptor (EGFR) have been calculated, with values such as -6.7 kcal/mol and -5.3 kcal/mol being reported for different analogues. nih.gov Similarly, for other quinoline (B57606) derivatives, binding affinities against various receptors have been predicted, with values ranging from -5.3 to -9.67 kcal/mol depending on the specific ligand and protein target. researchgate.netnih.gov

These simulations generate multiple possible binding poses of the ligand in the protein's active site. The most favorable pose is typically selected based on the lowest binding energy and analysis of the intermolecular interactions. researchgate.net This information is crucial for understanding how the molecule might interact with its biological target and for designing new analogues with improved binding affinities.

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 6-Bromo quinazoline derivative 8a | EGFR | -6.7 | nih.gov |

| 6-Bromo quinazoline derivative 8c | EGFR | -5.3 | nih.gov |

| Thiopyrano[2,3-b]quinoline derivative 4 | CB1a | -6.1 | nih.gov |

| Quinoline derivative 6b | 3HUN Receptor | -9.67 | researchgate.net |

| Quinoline derivative 6a | 2EX6 Receptor | -8.77 | researchgate.net |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. For example, docking studies of 6-bromo quinazoline derivatives have identified hydrogen bonds and other important interactions with key residues in the EGFR active site. nih.gov

In studies of other quinoline analogues, common interactions observed include π-π or π-alkyl and hydrophobic interactions with residues such as Thr 766, Leu 764, and Phe 699. nih.gov The quinoline nitrogen, a common feature in these analogues, is often shown to bind to the hinge region of kinases, acting as a competitive inhibitor of ATP. mdpi.com The presence of halogen atoms, such as the bromo and chloro substituents in this compound, can also lead to specific halogen bonding interactions that contribute to binding affinity and selectivity. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are invaluable for studying the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues.

DFT calculations are commonly employed to optimize the molecular geometry and to determine the electronic properties of quinoline derivatives. The B3LYP functional combined with basis sets like 6-311++G(d,p) is frequently used for these calculations. dergipark.org.tr Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For instance, in a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap was 2.3591 eV. nih.gov Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its intermolecular interactions. mdpi.com

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -3.1033 eV | nih.gov |

| LUMO Energy | -0.7442 eV | nih.gov |

| HOMO-LUMO Energy Gap | 2.3591 eV | nih.gov |

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. dergipark.org.treurjchem.com

For example, studies on 6-chloroquinoline (B1265530) have shown a good correlation between the experimental and theoretically calculated FT-IR spectra. dergipark.org.tr Similarly, the 1H and 13C NMR chemical shifts of quinoline derivatives have been successfully predicted using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net These predictions are crucial for the structural elucidation and characterization of novel compounds like this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of ligand-protein complexes and for analyzing the conformational changes that may occur upon binding.

MD simulations of protein-ligand complexes are typically run for tens to hundreds of nanoseconds. mdpi.com The stability of the complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding pose is stable. researchgate.net

Exploration of Derivatives and Analogues of 6 Bromo 7,8 Dichloroquinolin 3 Amine

Design Principles for Structural Diversification

The structural diversification of 6-Bromo-7,8-dichloroquinolin-3-amine is approached through systematic and logical design strategies. These strategies aim to create a library of related compounds with varied physicochemical properties and biological activities.

Rational Design based on SAR Information

Rational drug design relies on understanding the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. For quinoline (B57606) derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring significantly influence their activity. researchgate.net For instance, studies on other quinoline-based compounds have shown that the presence of a hydroxyl group at the C-8 position can lead to more potent anticancer potentials. researchgate.net Similarly, the type and position of halogen atoms can modulate the potency of quinoline derivatives as enzyme inhibitors. mdpi.com

The design of new analogues of this compound would therefore involve modifying the existing substituents—the bromo and chloro groups, and the amino group—based on established SAR principles for quinolines. For example, replacing the bromine at C-6 or the chlorine atoms at C-7 and C-8 with other halogens could alter the electronic properties and binding interactions of the molecule. mdpi.com Furthermore, derivatization of the 3-amino group is a common strategy to explore new interactions with biological targets. researchgate.net

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful tool for generating large, diverse libraries of compounds for high-throughput screening. nih.gov This approach involves the systematic and repetitive linking of various "building blocks" to a core scaffold. nih.gov For this compound, combinatorial strategies can be employed to rapidly synthesize a wide range of derivatives.

One common technique is parallel synthesis, where the core quinoline structure is reacted with a diverse set of reagents in separate reaction vessels. nih.gov For example, the 3-amino group can be subjected to a series of acylation or reductive amination reactions with different aldehydes or carboxylic acids to produce a library of amides or secondary amines. nih.gov The one-bead-one-compound (OBOC) method is another combinatorial approach that allows for the synthesis of a large number of compounds on individual solid-phase beads. nih.gov These libraries can then be screened to identify compounds with desired biological activities.

Substituent Effects on the Quinoline Ring System

The physicochemical and pharmacological properties of the this compound scaffold can be fine-tuned by altering the substituents on the quinoline ring.

Variation of Halogen Substituents (e.g., F, I)

The presence and nature of halogen substituents on the quinoline ring can significantly impact a compound's biological activity. nih.gov Halogens can influence factors such as lipophilicity, electronic distribution, and metabolic stability. Pre-clinical studies on other heterocyclic compounds like 4-anilinoquinazolines have shown that varying the halogen at a specific position can modulate drug potency. mdpi.com For example, in one study, a bromine substituent resulted in the most effective inhibitor compared to hydrogen, fluorine, chlorine, and iodine. mdpi.com

In the context of this compound, replacing the existing bromine and chlorine atoms with other halogens such as fluorine or iodine could lead to analogues with altered biological profiles. Fluorine, being highly electronegative, can affect the acidity of nearby protons and form strong hydrogen bonds, potentially enhancing binding affinity. Iodine, being larger and more polarizable, can introduce different steric and electronic effects.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Potential Effects on Quinoline Ring |

| Fluorine (F) | 3.98 | 1.47 | Increased metabolic stability, altered pKa, potential for strong hydrogen bonding. |

| Chlorine (Cl) | 3.16 | 1.75 | Moderate lipophilicity, good leaving group in some reactions. |

| Bromine (Br) | 2.96 | 1.85 | Increased lipophilicity, can participate in halogen bonding. |

| Iodine (I) | 2.66 | 1.98 | High lipophilicity, potential for strong halogen bonding, can act as a heavy atom for crystallographic studies. |

Modification of the Amino Group (e.g., Alkylation, Acylation)

The amino group at the 3-position of the quinoline ring is a key site for chemical modification. Alkylation and acylation are common strategies to introduce a variety of functional groups, thereby altering the molecule's size, shape, and hydrogen bonding capacity.

Alkylation: The introduction of alkyl groups to the amino function can be achieved through reactions such as reductive amination with aldehydes or ketones. nih.gov This can lead to the formation of secondary or tertiary amines with varying chain lengths and branching. Such modifications can impact the compound's lipophilicity and its ability to interact with hydrophobic pockets in a biological target.

Acylation: Reacting the amino group with acylating agents like acyl chlorides or anhydrides results in the formation of amides. This transformation changes the electronic properties of the nitrogen atom, making it less basic. The introduced acyl group can also provide additional points of interaction with a receptor.

These modifications can be systematically explored to understand their impact on biological activity, as has been demonstrated for various 4-aminoquinoline (B48711) derivatives. nih.gov

Introduction of Additional Functionalities (e.g., Hydroxy, Nitro)

Introducing other functional groups onto the quinoline ring can further diversify the chemical space and potentially introduce new biological activities.

Hydroxy Group: The introduction of a hydroxyl group can increase the polarity of the molecule and provide a hydrogen bond donor and acceptor. A structure-activity relationship study on bromo derivatives of 8-substituted quinolines suggested that a hydroxyl group at the C-8 position led to greater anticancer potential. researchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring. semanticscholar.org It can also serve as a precursor for the synthesis of other functional groups, most notably an amino group, through reduction. chemicalbook.com The presence of a nitro group can activate adjacent halogen atoms for nucleophilic aromatic substitution (SNAr) reactions, providing a route to introduce further diversity. semanticscholar.org

| Functional Group | Chemical Properties | Potential Impact on Biological Activity |

| Hydroxy (-OH) | Polar, hydrogen bond donor/acceptor | Can enhance binding to target proteins through hydrogen bonding, may improve aqueous solubility. |

| Nitro (-NO2) | Strong electron-withdrawing group | Can modulate the electronic character of the quinoline ring, potentially influencing receptor interactions. Can be a precursor for an amino group. |

Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry that involves the substitution of atoms or groups with other atoms or groups that have similar steric, electronic, or physicochemical properties. cambridgemedchemconsulting.comspirochem.com This approach can lead to compounds with improved potency, selectivity, and metabolic stability. For this compound, bioisosteric replacements can be considered for the halogen atoms and the amine group.

The 3-amino group is a key site for interaction with biological targets and can be replaced with other hydrogen-bonding moieties. A hydroxyl (-OH) group, for example, can serve as a bioisostere for an amino (-NH2) group, maintaining hydrogen bonding capabilities while altering the basicity of the molecule. cambridgemedchemconsulting.com Similarly, a methyl group can sometimes act as a bioisostere for an amino group where steric bulk is the primary determinant of activity. cambridgemedchemconsulting.com

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

| 6-Bromo | -Cl, -F, -CF3, -CN | Modulate lipophilicity, electronic properties, and metabolic stability. |

| 7,8-Dichloro | -F, -CH3, -OCH3 | Fine-tune steric and electronic profile, influence conformation. |

| 3-Amino | -OH, -CH3, -SH | Alter hydrogen bonding capacity, basicity, and steric interactions. |

This table is generated based on established principles of bioisosteric replacement in medicinal chemistry and is intended for illustrative purposes.

Synthesis and Evaluation of Hybrid Molecules and Conjugates

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or additive biological effect. nih.gov This strategy has been successfully applied to various quinoline derivatives to develop novel therapeutic agents. nih.govresearchgate.net The this compound scaffold can be envisioned as a core for the synthesis of diverse hybrid molecules.

The 3-amino group serves as a convenient handle for synthetic modification, allowing for the attachment of other biologically active moieties through amide, sulfonamide, or other linker chemistries. For example, quinoline-chalcone hybrids have demonstrated promising anti-malarial activity. nih.gov Similarly, hybridization of quinolines with benzimidazoles has been explored for the development of anticancer and antiplasmodial agents. researchgate.net

The synthesis of such hybrids would typically involve a multi-step process. The initial step would be the synthesis of the core this compound. Subsequent steps would involve the coupling of this core with another pharmacophore, often via a linker, to yield the final hybrid molecule. The evaluation of these new chemical entities would then be carried out through a battery of in vitro and in vivo assays to determine their biological activity and potential therapeutic applications.

| Hybrid Molecule Type | Potential Conjugated Moiety | Potential Therapeutic Area |

| Quinoline-Chalcone | Substituted Chalcones | Antimalarial, Anticancer |

| Quinoline-Benzimidazole | Substituted Benzimidazoles | Anticancer, Antiprotozoal |

| Quinoline-Purine | Substituted Purines | Anticancer, Kinase Inhibition |

| Quinoline-Sulfonamide | Various Sulfonyl Chlorides | Antimicrobial, Anticancer |

This table illustrates potential hybrid molecules that could be synthesized from the this compound scaffold based on successful hybridization strategies reported for other quinoline derivatives.

Future Directions and Research Gaps in the Study of 6 Bromo 7,8 Dichloroquinolin 3 Amine

Untapped Synthetic Methodologies for Complex Halogenated Aminoquinolines

The synthesis of polysubstituted quinolines, particularly those with a complex halogenation pattern like 6-Bromo-7,8-dichloroquinolin-3-amine, presents considerable challenges. Traditional methods often involve multi-step sequences that may suffer from low yields, harsh reaction conditions, and a lack of regioselectivity. mdpi.com Future research should pivot towards modern, more efficient synthetic strategies that remain largely untapped for this class of compounds.

Key areas for exploration include:

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative to traditional synthetic methods. mdpi.com These reactions can facilitate novel bond formations and cyclizations under ambient conditions, potentially providing new routes to the quinoline (B57606) core or for the introduction of the amine group.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety when dealing with hazardous intermediates, and allows for easier scalability. frontiersin.org For a multi-step synthesis required for a complex molecule like this compound, a sequential flow process could streamline production, minimize purification steps, and improve reproducibility. frontiersin.org

Nanocatalyzed Reactions: The use of nanocatalysts, such as those based on copper or iron oxides, has shown promise in greening the synthesis of quinoline derivatives. nih.govnih.gov These catalysts can offer high efficiency, reusability, and mild reaction conditions, making them an attractive, unexplored option for synthesizing polyhalogenated aminoquinolines. nih.govnih.gov

| Methodology | Potential Advantages for this compound | Key Research Gap |

|---|---|---|

| C-H Activation | Direct and regioselective introduction of halogens, reducing step count. | Development of catalysts that can selectively functionalize the specific C6, C7, and C8 positions. |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, green chemistry approach. | Identification of suitable photocatalysts and reaction conditions for the required annulation and amination steps. |

| Flow Chemistry | Improved safety, scalability, and precise control over complex reaction sequences. | Design and optimization of a multi-step continuous flow reactor for this specific target molecule. |

| Nanocatalysis | High efficiency, catalyst reusability, environmentally friendly conditions. | Screening and development of specific nanocatalysts for the synthesis of polyhalogenated quinolines. |

Discovery of Novel Pharmacological Targets and Pathways

While the precise biological targets of this compound are unknown, the broader class of quinoline derivatives is known to interact with a diverse range of cellular components. The unique electronic properties imparted by the three halogen atoms suggest that this compound could exhibit novel or enhanced activity against various targets. A significant research gap exists in the pharmacological profiling of this molecule.

Future investigations should focus on screening for activity against targets known to be modulated by other halogenated quinolines, including:

Protein Kinases: Many quinoline-based compounds are potent inhibitors of protein kinases involved in cancer signaling, such as Epidermal Growth Factor Receptor (EGFR) and HER-2. ijprajournal.com The bromo-dichloro substitution pattern could confer unique binding affinities, warranting a broad kinase inhibitor screening panel.

DNA-Interacting Enzymes: Quinolines are known to inhibit topoisomerases and DNA methyltransferases (DNMTs), enzymes critical for DNA replication and epigenetic regulation. nih.govmdpi.comresearchgate.net These targets are highly relevant in oncology, and the potential for this compound to act as a dual inhibitor is an intriguing possibility.